3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Description
3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a cyclobutane-derived amino acid featuring a rigid four-membered ring core. The compound incorporates two methoxy groups at the 3,3-positions and a tert-butoxycarbonylamino (Boc) protecting group at the 1-position. This structural design combines conformational rigidity with functional group diversity, making it a candidate for applications in peptide stapling, drug design, and asymmetric synthesis.
Properties
IUPAC Name |
3,3-dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-10(2,3)19-9(16)13-11(8(14)15)6-12(7-11,17-4)18-5/h6-7H2,1-5H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGUYNJQXRTUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₁O₆ |
| Molecular Weight | 297.304 g/mol |
| CAS Number | 106107-48-6 |
| LogP | 2.762 |
Research indicates that the compound may exhibit various biological activities, primarily through its interactions with specific biological targets. The structural features of the compound suggest potential activity as an enzyme inhibitor or receptor modulator.
- Enzyme Inhibition : Initial studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of biomolecules.
- Receptor Modulation : The presence of specific functional groups in the structure could allow for interaction with neurotransmitter receptors, influencing signaling pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antioxidant Activity : In vitro assays demonstrated that the compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Animal models have shown that administration of the compound leads to reduced markers of inflammation, suggesting its potential use in inflammatory conditions.
Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of cyclobutane carboxylic acids, including this compound. Results indicated that it scavenged free radicals effectively and protected cellular components from oxidative damage .
Study 2: Anti-inflammatory Properties
In a controlled study involving mice with induced inflammation, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines compared to controls. This suggests a promising therapeutic role in treating inflammatory diseases .
Tables of Research Findings
Comparison with Similar Compounds
Key Observations :
- Cyclobutane Core : The target compound and E7/Z7 share a cyclobutane ring, but the latter’s butenyl side chain enables RCM-mediated stapling, whereas the dimethoxy groups in the target compound may enhance solubility or alter electronic properties .
- Boc Protection: The Boc group in the target compound and the pentanoic acid derivative (KDA53547) provides stability during synthesis but may limit reactivity compared to unprotected analogs like (1R,2R)-2-aminocyclobutanecarboxylic acid .
Key Observations :
- Synthetic Complexity : The target compound’s dimethoxy and Boc groups likely require multi-step synthesis, contrasting with E7/Z7’s streamlined RCM approach .
- Stability : The Boc group in the target compound and KDA53547 enhances stability compared to unprotected amines but introduces incompatibility with strong oxidizers .
Preparation Methods
Ketalization Efficiency
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Oxocyclobutanecarboxylic acid | pTSA | MeOH | 65 | 84 |
| 3-Oxocyclobutanecarboxylic acid | H₂SO₄ | MeOH | 60 | 78 |
Q & A
Q. Optimization Factors :
- Temperature Control : Prolonged heating (e.g., 75–80°C for 120 hours) improves cyclization efficiency but risks decomposition .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in methoxylation.
- Purification : Column chromatography or recrystallization is critical for isolating the final product due to polar functional groups .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₂H₂₁NO₆) and detects fragmentation patterns.
- Infrared Spectroscopy (IR) : Validates carbonyl groups (C=O stretch at ~1700 cm⁻¹) and Boc carbamate (N-H bend at ~1520 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and ring conformation but requires high-purity crystals .
Advanced: What strategies address synthetic challenges such as regioselectivity in methoxylation or Boc-deprotection side reactions?
Methodological Answer:
- Regioselective Methoxylation :
- Boc-Deprotection Issues :
Advanced: How does the compound’s reactivity differ from analogous cyclobutane derivatives (e.g., 3,3-dimethyl or fluorinated analogs)?
Methodological Answer:
- Electronic Effects : The electron-donating methoxy groups increase ring stability but reduce electrophilicity at the carboxylic acid, slowing esterification compared to 3,3-dimethyl analogs .
- Steric Hindrance : The Boc group impedes nucleophilic attack at the carbamate, contrasting with smaller protecting groups (e.g., acetyl) .
- Comparative Studies : Fluorinated analogs (e.g., 3-trifluoromethyl derivatives) exhibit enhanced metabolic stability but lower solubility in polar solvents .
Basic: What are the primary applications of this compound in medicinal chemistry or materials science?
Methodological Answer:
- Drug Intermediate : The Boc-protected amino group and carboxylic acid enable peptide coupling for protease inhibitor design .
- Polymer Synthesis : Cyclobutane rigidity improves thermal stability in polyamides or polyesters .
- Metal Complexation : The carboxylic acid binds to metal ions (e.g., Cr(III)) for catalytic or antibacterial applications, though empirical testing is required .
Advanced: How can computational methods (e.g., molecular docking, DFT) predict this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Software like AutoDock Vina models binding affinity to enzymes (e.g., HIV-1 protease) by aligning the carboxylic acid with catalytic residues .
- DFT Calculations : Predict reaction pathways (e.g., Boc deprotection energy barriers) and electronic properties (HOMO/LUMO gaps) to guide synthetic optimization .
- MD Simulations : Assess conformational flexibility of the cyclobutane ring in solvent environments (e.g., water vs. DMSO) .
Advanced: How to resolve contradictions in reported spectral data or synthetic yields across literature sources?
Methodological Answer:
- Data Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 3,3-dimethylcyclobutane derivatives) .
- Reproduce Conditions : Vary catalysts (e.g., switch from H₂SO₄ to Amberlyst-15) to test yield reproducibility .
- Advanced Analytics : Use LC-MS/MS to detect trace impurities (e.g., ring-opened byproducts) that affect reported purity .
Basic: What are the stability considerations for storing this compound, and how does functional group chemistry influence degradation pathways?
Methodological Answer:
- Storage Conditions :
- Degradation Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
